5-Fluoroadamantan-2-amine hydrochloride

Catalog No.
S3207085
CAS No.
1803581-60-3
M.F
C10H17ClFN
M. Wt
205.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroadamantan-2-amine hydrochloride

CAS Number

1803581-60-3

Product Name

5-Fluoroadamantan-2-amine hydrochloride

IUPAC Name

5-fluoroadamantan-2-amine;hydrochloride

Molecular Formula

C10H17ClFN

Molecular Weight

205.7

InChI

InChI=1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H

InChI Key

VJTZWINKWCUVCC-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C3N)F.Cl

solubility

not available

5-Fluoroadamantan-2-amine hydrochloride is a derivative of adamantane, characterized by the presence of a fluorine atom at the 5-position and an amino group at the 2-position of the adamantane structure. Its molecular formula is C10H14ClFN, and it has a molecular weight of approximately 201.68 g/mol . The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications.

The reactivity of 5-Fluoroadamantan-2-amine hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the fluorine atom can undergo reactions typical of halides. Common reactions include:

  • Nucleophilic Substitution: The amino group can react with electrophiles.
  • Dehydrohalogenation: In certain conditions, the removal of hydrogen halides can lead to the formation of double bonds or other functional groups.
  • Acylation: The amino group can be acylated to form amides.

5-Fluoroadamantan-2-amine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:

  • Antiviral Activity: Similar to other adamantane derivatives like amantadine, it may possess antiviral properties.
  • Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, influencing mood and cognition.
  • Potential Antidepressant Effects: Preliminary studies suggest that it may have antidepressant-like effects in animal models.

The synthesis of 5-Fluoroadamantan-2-amine hydrochloride typically involves several steps:

  • Starting Material: Synthesis often begins with adamantane derivatives.
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • Amine Formation: The amino group is introduced via reductive amination or other amination techniques.
  • Formation of Hydrochloride Salt: The final product is converted to its hydrochloride form using hydrochloric acid.

5-Fluoroadamantan-2-amine hydrochloride has various applications in research and industry:

  • Pharmaceutical Research: It serves as a lead compound for developing new antiviral drugs.
  • Neuroscience Studies: Its potential effects on neurotransmitter systems make it useful in studying mood disorders.
  • Analytical Chemistry: Used as a reference standard in pharmaceutical testing.

Research on interaction studies involving 5-Fluoroadamantan-2-amine hydrochloride focuses on its binding affinity to various receptors and enzymes. Key findings include:

  • Dopaminergic Receptors: It may exhibit binding activity similar to that of other adamantane derivatives.
  • Serotonergic Systems: Potential interactions with serotonin receptors could explain its mood-modulating effects.

Several compounds share structural similarities with 5-Fluoroadamantan-2-amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
AmantadineAdamantane core with an amino groupAntiviral; Parkinson's disease
RimantadineSimilar to amantadine but with a different side chainAntiviral; less CNS side effects
1-(4-Fluorophenyl)propan-2-amine hydrochlorideAromatic ring with an amine groupStimulant-like effects

Uniqueness

5-Fluoroadamantan-2-amine hydrochloride stands out due to its specific fluorination at the 5-position and its unique structural properties derived from the adamantane framework. This modification may enhance its pharmacological profile compared to other similar compounds.

Dates

Last modified: 08-18-2023

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